Superior PPAR-γ Agonist Potency of 3-(4-Piperidyl)-1-butanol over 4-(4-Piperidyl)-1-butanol
In a direct head-to-head functional assay, 3-(4-Piperidyl)-1-butanol demonstrates a nanomolar agonist activity against the peroxisome proliferator-activated receptor gamma (PPAR-γ), a key therapeutic target for type 2 diabetes. This activity is significantly more potent than that of the closely related analog, 4-(4-Piperidyl)-1-butanol [1].
| Evidence Dimension | PPAR-γ Agonist Activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.302 nM |
| Comparator Or Baseline | 4-(4-Piperidyl)-1-butanol (CAS 57614-92-3), EC50 = 13 nM |
| Quantified Difference | 43-fold more potent (0.302 nM vs. 13 nM) |
| Conditions | In vitro cell-based transactivation assay using alkaline phosphatase as a reporter in human cells. |
Why This Matters
The 43-fold increase in potency is a critical differentiator for projects targeting PPAR-γ, directly impacting lead optimization decisions and potential in vivo efficacy.
- [1] BindingDB. (n.d.). BDBM50472041 (CHEMBL147770). Affinity Data for 3-(4-Piperidyl)-1-butanol. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50472041 View Source
